6-pentyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
This compound belongs to the dihydropyrimidinone class, characterized by a fused pyrrolo[3,4-d]pyrimidine-dione core. Key structural features include:
- A p-tolyl group (4-methylphenyl) at the 4-position, which may enhance steric bulk and influence binding interactions.
Properties
IUPAC Name |
4-(4-methylphenyl)-6-pentyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-3-4-5-10-21-11-14-15(17(21)22)16(20-18(23)19-14)13-8-6-12(2)7-9-13/h6-9,16H,3-5,10-11H2,1-2H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIDJTNDZPPRCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-pentyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions: 6-pentyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents, acids, or bases can be used to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Applications
1. Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique pyrrolo[3,4-d]pyrimidine core allows for the exploration of new reaction pathways and the development of novel materials. Researchers can utilize it to create more complex molecules through various chemical reactions such as cyclization and substitution reactions.
2. Reaction Mechanisms
The compound can undergo several types of reactions:
- Oxidation : The hydroxypropyl group can be oxidized to produce corresponding ketones or aldehydes.
- Reduction : It can be reduced to modify the pyrrolo[3,4-d]pyrimidine core or its substituents.
- Substitution : The aromatic p-tolyl group can participate in electrophilic or nucleophilic substitution reactions.
Biological Applications
1. Drug Discovery
The structural features of 6-pentyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione suggest potential interactions with various biological targets. This makes it a candidate for drug discovery efforts aimed at developing new therapeutic agents.
2. Biological Activity Studies
Research indicates that this compound may exhibit biological activities such as:
- Anti-inflammatory properties
- Analgesic effects
- Potential anti-cancer activity
These activities are hypothesized to arise from its ability to interact with proteins or enzymes in biological systems, influencing cellular processes.
Medical Applications
1. Therapeutic Potential
In medicine, the compound could be investigated for its potential therapeutic applications. Its ability to modulate specific molecular targets may lead to the development of treatments for various diseases.
Industrial Applications
1. Advanced Materials Development
The compound's structural versatility allows it to be used in the design of advanced materials with specific functions. These may include catalysts or sensors that leverage its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-pentyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anti-Diabetic Analogs
Compound A (6-Benzyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione):
- Substituent Differences: 6-Benzyl vs. 4-Hydroxyphenyl vs. p-tolyl: The hydroxyl group enables hydrogen bonding, critical for α-glucosidase inhibition .
- Activity Data :
| Parameter | Compound A | Standard (Ascorbic Acid) |
|---|---|---|
| α-Glucosidase Inhibition | 81.99% | 81.18% |
| IC₅₀ | 1.02 µg/mL | N/A |
| Binding Energy (kcal/mol) | -7.9 | -7.8 |
| RMSD (Å) | 1.7 | 1.6 |
The pentyl chain in the target compound may reduce binding affinity compared to benzyl due to weaker aromatic interactions, but its longer alkyl chain could improve bioavailability .
Antimicrobial Analogs
Pyrimido[4,5-d]pyrimidine-2,5-dione derivatives (e.g., from Sharma et al., 2004) exhibit antimicrobial activity, with MIC values ranging from 4–32 µg/mL against Staphylococcus aureus and Escherichia coli . Key differences include:
- Core Structure : Pyrimido[4,5-d]pyrimidine vs. pyrrolo[3,4-d]pyrimidine. The latter’s fused pyrrole ring may alter electron distribution and bacterial target selectivity.
- Substituent Effects : The p-tolyl group in the target compound may enhance Gram-positive activity compared to simpler aryl groups .
Structural Isomers
6-Isopentyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione ():
- The branched isopentyl chain (vs. linear pentyl) could reduce crystallinity and improve solubility. However, steric hindrance from branching might disrupt enzyme binding.
Research Implications
- Anti-Diabetic Potential: The target compound’s p-tolyl group may favor hydrophobic pockets in α-glucosidase, but the absence of a hydroxyl group (vs. Compound A) likely reduces potency. Synthetic modification to introduce polar groups at the 4-position could optimize activity .
Biological Activity
6-pentyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound with notable biological activity. Characterized by its bicyclic structure that integrates both pyrrole and pyrimidine moieties, this compound has garnered attention for its potential applications in medicinal chemistry and pharmacology. The molecular formula is C18H24N2O2, with a molecular weight of approximately 320.41 g/mol.
Anticancer Properties
Research indicates that compounds within the pyrrolo[3,4-d]pyrimidine class exhibit diverse chemotherapeutic activities. Specifically, derivatives have shown potent anticancer activity against various human tumor cell lines. For instance, studies have demonstrated that similar pyrimidine derivatives can inhibit cell proliferation and induce apoptosis in cancer cells .
Antiviral Activity
Pyrimidine derivatives are also known for their antiviral properties , particularly against viruses such as HIV and HSV. The structural characteristics of this compound may facilitate interactions with viral proteins or nucleic acids, potentially leading to antiviral efficacy .
The mechanism of action for this compound likely involves the interaction with specific molecular targets within biological systems. The presence of the pentyl and p-tolyl groups may enhance binding affinity to proteins or enzymes involved in critical cellular processes. Additionally, the pyrrolo[3,4-d]pyrimidine core can interact with nucleic acids or other biomolecules, influencing cellular signaling pathways .
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of various pyrrolo[3,4-d]pyrimidine derivatives on human cancer cell lines. Results indicated that compounds with similar structural features to this compound exhibited IC50 values in the low micromolar range against several cancer types .
- Antiviral Studies : In another investigation focused on antiviral properties, researchers synthesized several pyrimidine derivatives and tested their efficacy against HIV strains. The results showed significant inhibition of viral replication at micromolar concentrations .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H24N2O2 |
| Molecular Weight | 320.41 g/mol |
| Anticancer IC50 (low micromolar range) | Varies by cell line |
| Antiviral Activity | Effective against HIV/HSV |
Q & A
Basic: What are the common synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis of this pyrrolo-pyrimidine-dione derivative typically involves multi-step protocols, including cyclocondensation of substituted pyrimidine precursors with appropriate amines or aldehydes. Key steps may include:
- Cyclization : Use of acid or base catalysts (e.g., acetic acid or KOH) to promote ring closure.
- Substituent Introduction : Alkylation or arylation reactions to attach the pentyl and p-tolyl groups, requiring anhydrous conditions and inert atmospheres (N₂/Ar) to prevent side reactions .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate the pure product .
Optimization Tips : Adjust stoichiometry of reactants (1:1.2 molar ratio for limiting reagents), monitor reaction progress via TLC, and optimize temperature (e.g., 80–100°C for cyclization).
Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing its structural integrity?
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm substituent positions and ring saturation. Key signals: aromatic protons (δ 6.5–7.5 ppm for p-tolyl), aliphatic protons (δ 1.0–2.5 ppm for pentyl) .
- HPLC-PDA : Reverse-phase C18 columns (e.g., 250 × 4.6 mm, 5 µm) with mobile phases like ammonium acetate buffer (pH 6.5)/acetonitrile (70:30) for purity assessment. Retention time ~12–15 minutes under isocratic conditions .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~380–400) .
Basic: How can researchers ensure purity and assess residual solvents in the compound?
- Residual Solvent Analysis : GC-MS with headspace sampling, adhering to ICH Q3C guidelines. Common solvents (e.g., ethanol, DMF) should be <500 ppm .
- Purity Testing : Use validated HPLC methods with UV detection (λ = 254 nm). Acceptance criteria: ≥98% purity by area normalization .
- Thermogravimetric Analysis (TGA) : Detect volatile impurities via mass loss below decomposition temperatures (~200°C) .
Advanced: How does the substitution pattern (pentyl/p-tolyl) influence bioactivity?
Structure-activity relationship (SAR) studies on analogous pyrrolo-pyrimidine-diones suggest:
- Pentyl Chain : Enhances lipophilicity, improving membrane permeability (logP ~3.5). However, excessive chain length may reduce solubility .
- p-Tolyl Group : Introduces π-π stacking interactions with aromatic residues in enzyme binding pockets (e.g., kinases or GPCRs). Methyl substituents may stabilize hydrophobic interactions .
Methodology : Synthesize analogs with varying substituents and test in target-specific assays (e.g., enzyme inhibition, cell viability). Compare IC₅₀ values and computational docking results .
Advanced: What computational strategies are effective for predicting its pharmacokinetic properties?
- In Silico Tools : Use SwissADME or ADMETlab to predict logP, aqueous solubility, and CYP450 metabolism.
- Molecular Dynamics (MD) Simulations : Analyze binding stability with target proteins (e.g., 50-ns simulations in GROMACS) to assess residence time and binding free energy (MM-PBSA) .
- PBPK Modeling : Simulate tissue distribution using GastroPlus, incorporating logD and plasma protein binding data .
Advanced: How should researchers resolve contradictions in pharmacological data across different in vitro models?
- Assay Validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity).
- Control Variables : Standardize cell lines, passage numbers, and culture conditions (e.g., serum-free media to avoid interference) .
- Data Normalization : Use internal controls (e.g., β-galactosidase for cytotoxicity assays) and report results as fold-change relative to baseline .
Advanced: What strategies mitigate degradation during long-term stability studies?
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B). Monitor via HPLC for degradants (e.g., hydrolysis of the dione ring) .
- Stabilization : Lyophilize in amber vials under nitrogen; add antioxidants (e.g., BHT at 0.01% w/v) for oxidative protection .
Basic: What are the key considerations for designing dose-response studies in preclinical models?
- Dose Range : Start with 0.1–100 µM (in vitro) or 1–100 mg/kg (in vivo), based on preliminary toxicity data.
- Endpoint Selection : Measure biomarkers (e.g., enzyme activity, cytokine levels) at 24-, 48-, and 72-hour intervals .
- Statistical Power : Use n ≥ 6 replicates/group and two-way ANOVA with post-hoc tests (e.g., Tukey’s) .
Advanced: How can researchers validate target specificity to avoid off-target effects?
- Kinase Profiling : Use panels like Eurofins KinaseProfiler to test inhibition against 100+ kinases.
- CRISPR Knockout : Generate target-deficient cell lines and compare efficacy vs. wild-type .
- Proteome-Wide Screening : Employ thermal shift assays (CETSA) to identify off-target binding .
Advanced: What methodologies enable scalable synthesis for preclinical supply without compromising purity?
- Flow Chemistry : Continuous-flow reactors for precise control of exothermic steps (e.g., cyclization).
- Quality-by-Design (QbD) : Define critical process parameters (CPPs) via DOE (e.g., pressure, temperature) .
- In-Line Analytics : PAT tools (e.g., FTIR probes) for real-time monitoring of reaction completion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
